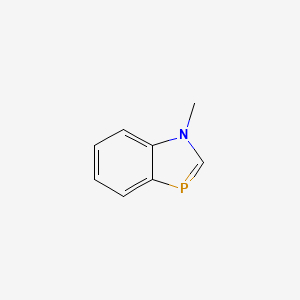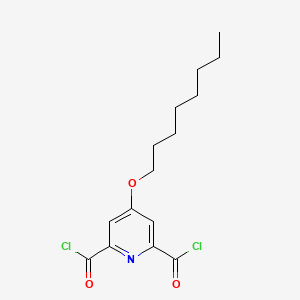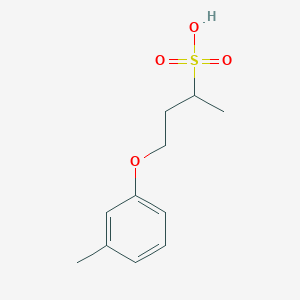
4-(3-Methylphenoxy)butane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylphenoxy)butane-2-sulfonic acid is an organic compound that features a sulfonic acid group attached to a butane chain, which is further connected to a 3-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)butane-2-sulfonic acid typically involves the following steps:
Formation of the 3-Methylphenoxy Group: This can be achieved by reacting 3-methylphenol with an appropriate alkylating agent under basic conditions.
Attachment of the Butane Chain: The 3-methylphenoxy group is then reacted with a butane derivative, such as 1,4-dibromobutane, under nucleophilic substitution conditions.
Introduction of the Sulfonic Acid Group: Finally, the butane chain is sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylphenoxy)butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonamides or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylphenoxy)butane-2-sulfonic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 4-(3-Methylphenoxy)butane-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylphenoxy)butane-2-sulfonic acid
- 4-(2-Methylphenoxy)butane-2-sulfonic acid
- 4-(3-Chlorophenoxy)butane-2-sulfonic acid
Uniqueness
4-(3-Methylphenoxy)butane-2-sulfonic acid is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as solubility and melting point, as well as variations in biological activity.
Eigenschaften
CAS-Nummer |
85163-66-2 |
|---|---|
Molekularformel |
C11H16O4S |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
4-(3-methylphenoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-9-4-3-5-11(8-9)15-7-6-10(2)16(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
SXIIHSALEAHEGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCC(C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



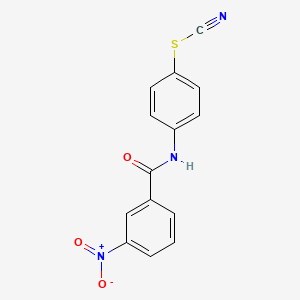



![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
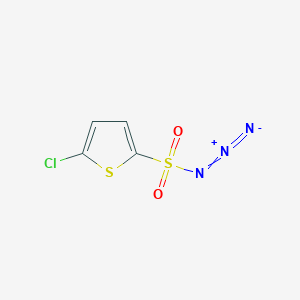
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
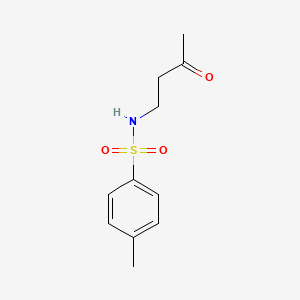
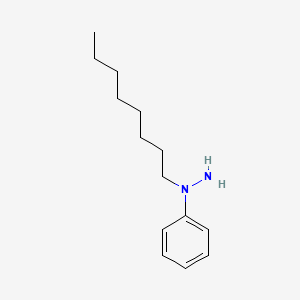
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
